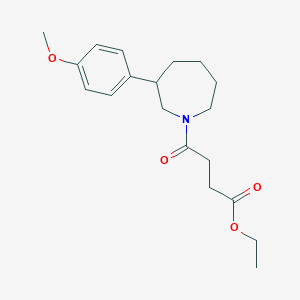

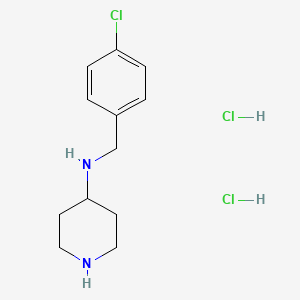

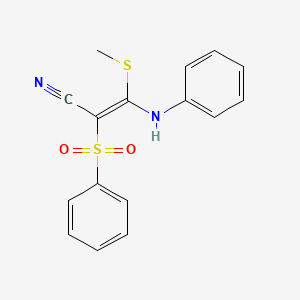

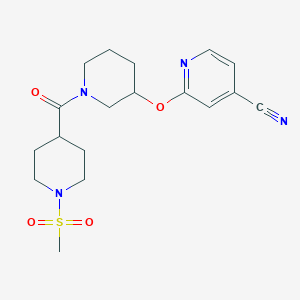

![molecular formula C10H12ClNO3S B2408183 Methyl 3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoate CAS No. 1153928-34-7](/img/structure/B2408183.png)

Methyl 3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used in laboratory experiments and has shown promising results in various studies.

Scientific Research Applications

- Significance : This method provides a rapid and efficient way to synthesize chloroacetamides in phosphate buffer within 20 minutes. It allows for the selective N-chloroacylation of anilines and aliphatic amines while sparing alcohols and phenols. The resulting acylated products are easily isolated without chromatographic separation .

- Application : This compound serves as an intermediate in various synthetic pathways and can be useful in pharmaceutical and agrochemical research .

- Role of Methyl 3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoate : It can participate in controlled multidirectional reactions, especially when combined with 3-amino-1,2,4-triazoles. These reactions lead to the synthesis of nitrogen-containing heterocycles, which have diverse applications in drug discovery and materials science .

- Application : The protocol for N-chloroacetylation of aminoalcohols can be conveniently extended to ceramides synthesis. Ceramides play essential roles in cell signaling, apoptosis, and skin barrier function .

- Application : Used as a biochemical reagent in proteomics research, aiding in the study of protein structure, function, and interactions .

Chemoselective N-Chloroacetylation of Amino Compounds

Synthesis of α-Chloro-N-Arylacetamide

Nitrogen-Containing Heterocycles

Ceramide Synthesis

Proteomics Research

Thiophene-Based Compounds

properties

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-15-10(14)5-7(12-9(13)6-11)8-3-2-4-16-8/h2-4,7H,5-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMVVOSWKDAEAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CS1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2408107.png)

![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)

![[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2408116.png)

![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)

![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)